RK-9123016 vs. AGK2: Superior Potency in SIRT2 Enzymatic Inhibition
RK-9123016 demonstrates a 19-fold greater inhibitory potency against SIRT2 compared to the widely used SIRT2 inhibitor AGK2. In vitro enzymatic assays show that RK-9123016 inhibits SIRT2 with an IC50 of 0.18 µM, whereas AGK2 has a reported IC50 of 3.5 µM for the same target . This difference in potency can be critical for achieving effective target engagement at lower compound concentrations, potentially reducing the risk of off-target effects.
| Evidence Dimension | SIRT2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 µM |
| Comparator Or Baseline | AGK2 (3.5 µM) |
| Quantified Difference | 19-fold more potent |
| Conditions | In vitro enzymatic assay |
Why This Matters
Procuring RK-9123016 over AGK2 allows for more potent SIRT2 inhibition at lower concentrations, which is essential for assays where high compound concentrations may cause solubility issues or off-target activities.
